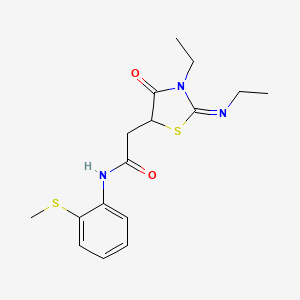
(E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-(methylthio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C16H21N3O2S2 and its molecular weight is 351.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)-N-(2-(methylthio)phenyl)acetamide belongs to a class of thiazolidinone derivatives that have garnered attention for their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, highlighting relevant case studies and research findings.
Synthesis of the Compound
The synthesis of thiazolidinone derivatives typically involves the reaction of thiourea or its derivatives with α-bromo ketones or aldehydes. The specific compound in focus can be synthesized through a multi-step process that includes:
- Formation of Thiazolidinone Ring : The reaction between ethyl imino derivatives and appropriate carbonyl compounds.
- Substitution Reactions : Modifications at the N-position with methylthio phenyl groups to enhance biological activity.
The structural characteristics of this compound have been confirmed using spectroscopic methods, including NMR and IR analysis, which provide insights into its functional groups and molecular conformation.
Antiviral Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit promising antiviral properties. For instance, compounds structurally similar to the target compound have shown significant antiviral activity against various strains of influenza, with some derivatives outperforming standard antiviral drugs like oseltamivir. In vitro assays indicated that these compounds can restore cell viability in infected cultures significantly compared to untreated controls .
Antibacterial Activity
Thiazolidinones have also been evaluated for their antibacterial properties. Research indicates that certain derivatives demonstrate potent activity against Gram-positive and Gram-negative bacteria. For example, compounds with electron-withdrawing groups on the phenyl ring exhibit enhanced antibacterial effects due to increased lipophilicity and membrane penetration . The target compound's structure suggests potential efficacy against common bacterial pathogens.
Cytotoxicity and Safety Profile
A cytotoxicity assessment using human cell lines has shown that many thiazolidinone derivatives maintain low cytotoxicity levels at therapeutic concentrations. Specifically, compounds similar to the target compound have been tested at concentrations up to 100 µM without inducing significant cytotoxic effects, indicating a favorable safety profile for further development .
Case Studies
- Study on Antiviral Efficacy : A recent investigation into a series of thiazolidinone compounds revealed that one derivative exhibited a 90% reduction in viral load in infected cells compared to controls, showcasing the potential for this class of compounds as antiviral agents .
- Antibacterial Screening : Another study found that specific thiazolidinone derivatives effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table: Summary of Biological Activities
Propiedades
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c1-4-17-16-19(5-2)15(21)13(23-16)10-14(20)18-11-8-6-7-9-12(11)22-3/h6-9,13H,4-5,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTYYZFOOJFSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=CC=C2SC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













